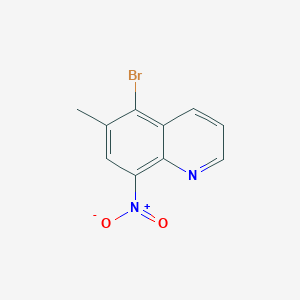
5-Bromo-6-methyl-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-8-nitroquinoline typically involves the bromination, methylation, and nitration of quinoline derivatives. One common method includes the bromination of 6-methylquinoline followed by nitration using nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution pattern on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-6-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Electrophilic Substitution: Bromine in acetic acid.
Major Products:
Nucleophilic Substitution: 5-Methoxy-6-methyl-8-nitroquinoline.
Reduction: 5-Bromo-6-methyl-8-aminoquinoline.
Electrophilic Substitution: 5-Bromo-6-methyl-8-bromoquinoline.
Applications De Recherche Scientifique
5-Bromo-6-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and methyl groups influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- 5-Bromo-6-methoxy-8-nitroquinoline
- 6-Methoxy-4-methyl-8-nitroquinoline
- 8-Methyl-5-nitroquinoline
- 6-Chloro-8-nitroquinoline
Comparison: Compared to its analogs, 5-Bromo-6-methyl-8-nitroquinoline exhibits unique chemical reactivity due to the combined presence of bromine, methyl, and nitro groups. This combination enhances its potential for diverse chemical transformations and biological activities. For instance, the presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro analog .
Propriétés
Formule moléculaire |
C10H7BrN2O2 |
|---|---|
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
5-bromo-6-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-5-8(13(14)15)10-7(9(6)11)3-2-4-12-10/h2-5H,1H3 |
Clé InChI |
NMSZUBQNKATDFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1Br)C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
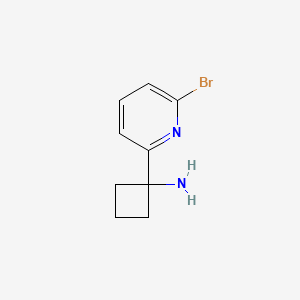
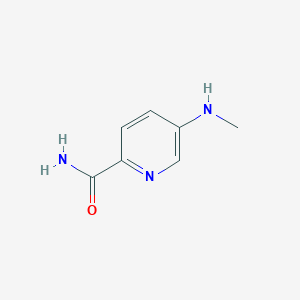
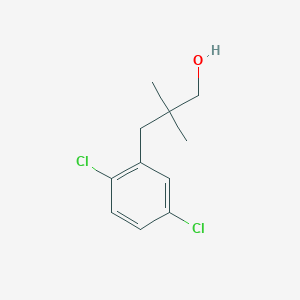
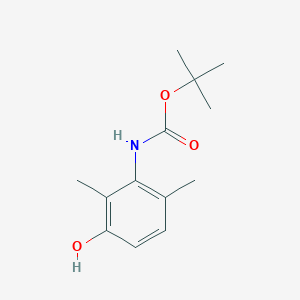
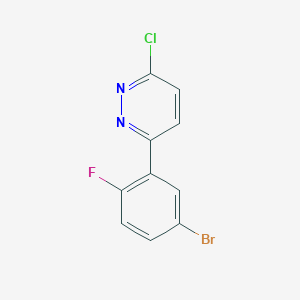
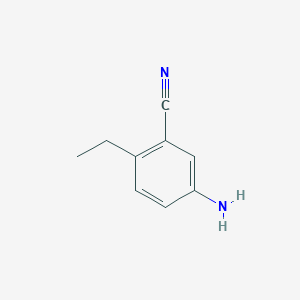
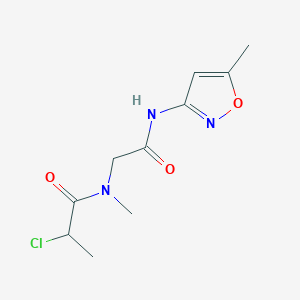
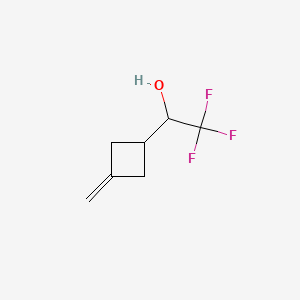
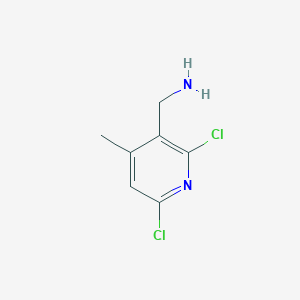
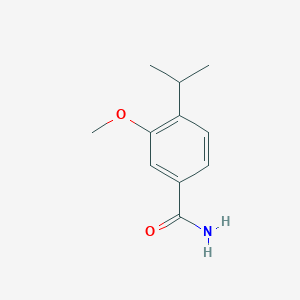
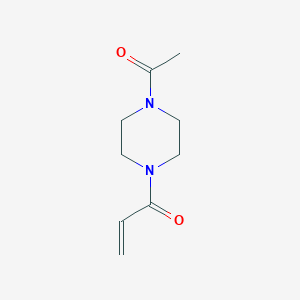
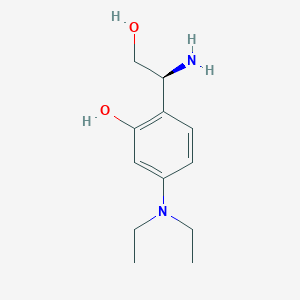
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
